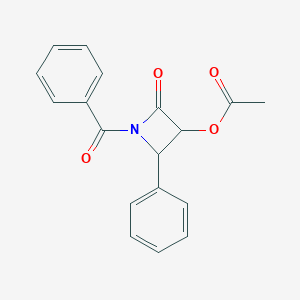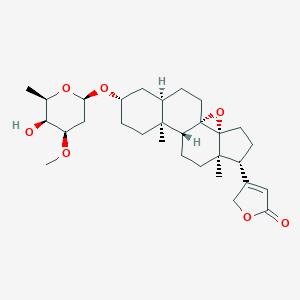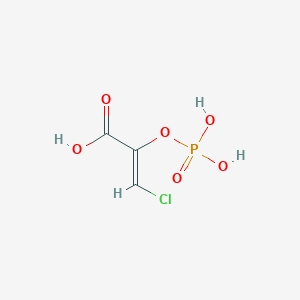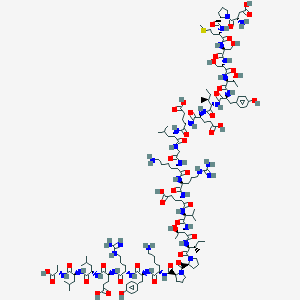
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves several steps. One common method includes the reaction of benzoyl chloride with 2-oxo-4-phenylazetidin-3-yl acetate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Clinical trials have indicated its potential in the treatment of diseases such as Alzheimer’s disease, where it may act as a neuroprotective agent.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it is believed to inhibit the aggregation of amyloid-beta peptides, thereby preventing the formation of neurotoxic plaques. The compound may also modulate the activity of certain enzymes and receptors involved in neuroinflammation and oxidative stress.
Comparison with Similar Compounds
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate can be compared with other similar compounds such as:
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl chloride: This compound differs by having a chloride group instead of an acetate group, which can influence its reactivity and applications.
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl methyl ester: The methyl ester variant has different solubility and stability properties, making it suitable for different applications.
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl ethyl ester: Similar to the methyl ester, this compound has unique properties that can be leveraged in various chemical syntheses.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNNNDZBNQFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618278 |
Source


|
| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146924-93-8 |
Source


|
| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)



![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)


![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)





